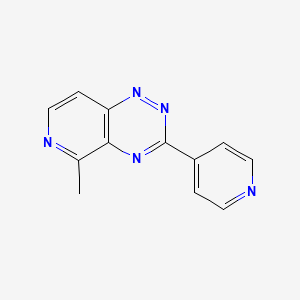

5-Methyl-3-pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazine

Beschreibung

5-Methyl-3-pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazine is a fused heterocyclic compound featuring a pyridine ring fused to a 1,2,4-triazine core, with a methyl group at position 5 and a pyridin-4-yl substituent at position 3. This structural framework places it within a class of nitrogen-rich heterocycles known for diverse biological activities, including antifungal and antioxidant properties .

Eigenschaften

CAS-Nummer |

121845-75-8 |

|---|---|

Molekularformel |

C12H9N5 |

Molekulargewicht |

223.23 g/mol |

IUPAC-Name |

5-methyl-3-pyridin-4-ylpyrido[3,4-e][1,2,4]triazine |

InChI |

InChI=1S/C12H9N5/c1-8-11-10(4-7-14-8)16-17-12(15-11)9-2-5-13-6-3-9/h2-7H,1H3 |

InChI-Schlüssel |

JJBUKSHWPOGRFY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC=CC2=C1N=C(N=N2)C3=CC=NC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Methyl-3-pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazin beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Ein gängiges Verfahren beinhaltet die Reaktion von 4-Cyanopyridin mit Hydrazinhydrat, um das intermediäre Hydrazon zu bilden, das dann unter Verwendung eines geeigneten Dehydratisierungsmittels wie Phosphorylchlorid cyclisiert wird. Die Reaktionsbedingungen erfordern häufig das Rückflussieren des Gemisches in einem geeigneten Lösungsmittel, wie z. B. Ethanol oder Acetonitril, um das gewünschte Produkt zu erhalten.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion von 5-Methyl-3-pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazin durch Optimierung der Reaktionsbedingungen und Verwendung von kontinuierlichen Durchflussreaktoren hochskaliert werden. Dieser Ansatz ermöglicht eine bessere Kontrolle der Reaktionsparameter, wie z. B. Temperatur und Druck, was zu höheren Ausbeuten und Reinheiten des Endprodukts führt. Darüber hinaus kann die Verwendung von automatisierten Systemen das Risiko menschlicher Fehler reduzieren und die Gesamteffizienz des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen

5-Methyl-3-pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender N-Oxide führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen Nucleophile wie Amine oder Thiole bestimmte funktionelle Gruppen an den Pyridin- oder Triazinringen ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.

Substitution: Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von N-Oxiden.

Reduktion: Bildung reduzierter Derivate mit hydrierten Ringen.

Substitution: Bildung substituierter Derivate mit neuen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 5-Methyl-3-pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an die aktive Stelle von Enzymen binden, ihre Aktivität hemmen und essentielle biologische Pfade stören. Im Falle der Rezeptormodulation kann die Verbindung als Agonist oder Antagonist wirken, die Signalwege verändern und zu verschiedenen physiologischen Effekten führen.

Wirkmechanismus

The mechanism of action of 5-Methyl-3-pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting essential biological pathways. In the case of receptor modulation, the compound can act as an agonist or antagonist, altering the signaling pathways and leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyrido[3,4-e]-1,2,4-triazine Derivatives

Reich et al. reported pyrido[3,4-e]-1,2,4-triazines as antifungal agents, with lead compounds exhibiting MIC values of 8–16 µg/mL against Candida albicans . These bis-heterocycles differ from 5-Methyl-3-pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazine in lacking a pyridin-4-yl group, suggesting that the latter’s substitution pattern may enhance target affinity or solubility. However, direct antifungal data for the methyl-pyridin-4-yl variant remains unexplored in the literature.

Benzo[e][1,2,4]triazines

Kaszynski et al. synthesized 3-(trifluoromethyl)-benzo[e][1,2,4]triazines via Ruppert reactions, introducing strong electron-withdrawing CF₃ groups . Compared to this compound, these compounds prioritize halogenated substituents, which may improve metabolic stability but reduce π-interaction capacity.

Pyrimido-Triazine Derivatives

A pyrimido[5,4-e]-1,2,4-triazine derivative (CAS 113458-68-7) features additional pyrimidone rings and amino-methylphenyl substituents .

Antifungal Activity

1,2,4-Triazine derivatives generally exhibit moderate antifungal activity, unlike FDA-approved 1,3,5-triazines (e.g., altretamine), which are antineoplastic agents . The pyridin-4-yl group in this compound may enhance membrane penetration or target binding compared to simpler pyrido-triazines (MIC 8–16 µg/mL), though empirical validation is needed .

Antioxidant Activity

Spiro-1,2,4-triazines (e.g., compounds 7a–7d) demonstrate dose-dependent DPPH radical scavenging (200–1,000 ppm) and FRAP activity, though less potent than BHT or TBHQ .

Ligand Activity and Electronic Effects

1,2,4-Triazine oxazoline ligands show distinct copper complexation behavior compared to pyridine oxazolines, with activity differences attributed to coordination geometry rather than the triazine ring’s electron-withdrawing nature . This suggests that this compound’s pyridin-4-yl group may influence metal-binding specificity or redox properties in catalytic applications.

Biologische Aktivität

5-Methyl-3-pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the pyrido-triazine family and exhibits a range of pharmacological properties, including anticancer, antimicrobial, and antiviral effects. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a CAS number of 5454-05-7. Its structure consists of a pyridine ring fused with a triazine moiety, which is significant for its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrido-triazines exhibit notable anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit various cancer cell lines effectively. The anticancer activity is often attributed to their ability to interfere with cell cycle progression and induce apoptosis in malignant cells.

Case Study:

A study evaluating the anticancer effects of related compounds demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia) . These findings suggest that this compound may possess similar or enhanced activity due to structural similarities.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Methyl-Pyrido-Triazine | MCF-7 | <10 |

| Related Compound A | K-562 | <15 |

| Related Compound B | MCF-7 | <20 |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Its structural features suggest it may interact with bacterial enzymes or DNA synthesis pathways.

Case Study:

In vitro studies have shown that pyrido-triazines can exhibit activity against both Gram-positive and Gram-negative bacteria. For example, derivatives demonstrated Minimum Inhibitory Concentration (MIC) values against Methicillin-resistant Staphylococcus aureus (MRSA) in the sub-micromolar range .

| Pathogen | MIC (µg/mL) |

|---|---|

| MRSA | 0.125 |

| E. coli | 8 |

Antiviral Activity

The antiviral potential of this compound has been assessed through molecular docking studies and in vitro assays. Compounds within this class have shown promise against various viruses by inhibiting viral replication mechanisms.

Case Study:

Research involving molecular docking simulations indicated that these compounds could effectively bind to viral proteins essential for replication . This suggests a potential pathway for therapeutic development against viral infections such as HSV-1.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: Many pyrido-triazines inhibit key enzymes involved in DNA synthesis and repair.

- Cell Cycle Arrest: Compounds have been shown to induce G2/M phase arrest in cancer cells.

- Apoptosis Induction: These compounds can activate intrinsic apoptotic pathways leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.